4-acetyl-N,N-diethylbenzenesulfonamide
Overview
Description
4-Acetyl-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It is a sulfonamide derivative characterized by the presence of an acetyl group and diethylamino groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It is known that the compound can react readily with different reagents to yield various derivatives .
Biochemical Pathways
The compound is known to react with dimethylformamide dimethylacetal (DMF-DMA) to yield an enaminone, which can further react with different reagents to give a variety of heterocyclic compounds .
Preparation Methods
The synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
4-Acetyl-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Acetyl-N,N-diethylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
- N,N-Diethylbenzenesulfonamide
- 4-Acetylbenzenesulfonamide
Properties
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-97-5 | |
Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?
A: this compound possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes this compound a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.
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